![molecular formula C22H19FN2O5S B4713020 methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4713020.png)
methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a chemical compound that belongs to the class of glycine receptor antagonists. It is commonly known as MFG or MFG-E8, and its chemical formula is C23H19FNO5S. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
MFG acts as an antagonist of the glycine receptor, which is a type of ionotropic receptor found in the central nervous system. It binds to the receptor and blocks the action of glycine, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By blocking the glycine receptor, MFG can modulate the activity of the nervous system and produce a range of effects.
Biochemical and Physiological Effects:
MFG has been shown to have a range of biochemical and physiological effects. It can modulate the activity of the nervous system, leading to changes in behavior, mood, and cognition. It has also been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
MFG has several advantages and limitations when used in lab experiments. Its ability to modulate the activity of the nervous system makes it a useful tool for studying the glycine receptor. However, its complex synthesis process and limited availability make it challenging to use in large-scale experiments. Additionally, its potential side effects must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on MFG. One area of interest is the development of new synthesis methods that could make MFG more readily available for research purposes. Another area of interest is the investigation of MFG's potential therapeutic applications, particularly in the treatment of cancer and inflammatory disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MFG and its potential side effects.
Scientific Research Applications
MFG has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant effects on the nervous system and can be used as a tool to study the glycine receptor. MFG has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
properties
IUPAC Name |
methyl 4-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-30-22(27)16-11-13-17(14-12-16)24-21(26)15-25(20-10-6-5-9-19(20)23)31(28,29)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUHLBQVVHAFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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